molecular formula C17H13ClF3NO2 B11695923 (2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-methoxyphenyl)prop-2-enamide

(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B11695923
M. Wt: 355.7 g/mol
InChI Key: CSUFPIVULXWNOK-RUDMXATFSA-N
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Description

(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-methoxyphenyl)prop-2-enamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-methoxyphenyl)prop-2-enamide typically involves a multi-step process. The starting materials are often commercially available or can be synthesized through known methods. The key steps in the synthesis include:

    Formation of the amide bond: This is usually achieved through the reaction of an amine with an acid chloride or an ester.

    Introduction of the trifluoromethyl group: This can be done using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, cyanide) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-methoxyphenyl)prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition or as a ligand in binding studies.

    Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-methoxyphenyl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, can enhance the compound’s stability and bioactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H13ClF3NO2

Molecular Weight

355.7 g/mol

IUPAC Name

(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C17H13ClF3NO2/c1-24-13-6-2-11(3-7-13)4-9-16(23)22-15-10-12(17(19,20)21)5-8-14(15)18/h2-10H,1H3,(H,22,23)/b9-4+

InChI Key

CSUFPIVULXWNOK-RUDMXATFSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl

Origin of Product

United States

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